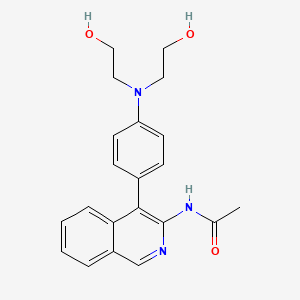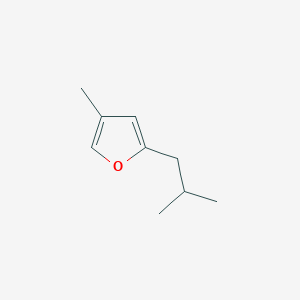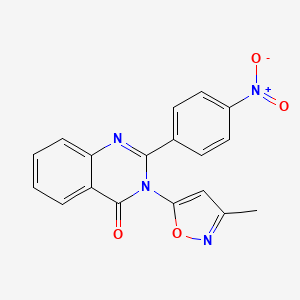
4(3H)-Quinazolinone, 3-(3-methyl-5-isoxazolyl)-2-(4-nitrophenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(3-Methylisoxazol-5-yl)-2-(4-nitrophenyl)quinazolin-4(3H)-one” is a synthetic organic compound that belongs to the quinazolinone family Quinazolinones are known for their diverse biological activities and are used in various pharmaceutical applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “3-(3-Methylisoxazol-5-yl)-2-(4-nitrophenyl)quinazolin-4(3H)-one” typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with appropriate reagents.
Introduction of the Isoxazole Ring: The isoxazole ring can be introduced through a cycloaddition reaction involving nitrile oxides and alkenes.
Nitration: The nitro group can be introduced via nitration of the aromatic ring using a mixture of concentrated nitric and sulfuric acids.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group on the isoxazole ring.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or iron powder in acidic conditions.
Substitution: Halogenating agents like bromine or chlorinating agents.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines.
Substitution: Introduction of halogen atoms or other functional groups.
Scientific Research Applications
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibition: Potential inhibitors of specific enzymes due to the presence of the quinazolinone core.
Antimicrobial Activity: Possible antimicrobial properties due to the nitro group.
Medicine
Drug Development: Potential use in the development of new pharmaceuticals targeting various diseases.
Cancer Research: Possible applications in cancer research due to the compound’s ability to interact with biological targets.
Industry
Material Science: Potential use in the development of new materials with specific properties.
Agriculture: Possible applications as agrochemicals.
Mechanism of Action
The mechanism of action of “3-(3-Methylisoxazol-5-yl)-2-(4-nitrophenyl)quinazolin-4(3H)-one” would depend on its specific application. Generally, the compound may exert its effects by:
Binding to Enzymes: Inhibiting enzyme activity by binding to the active site.
Interacting with DNA: Intercalating into DNA and disrupting replication.
Modulating Receptors: Binding to and modulating the activity of specific receptors.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.
Isoxazole Derivatives: Compounds with similar isoxazole rings but different substituents.
Uniqueness
“3-(3-Methylisoxazol-5-yl)-2-(4-nitrophenyl)quinazolin-4(3H)-one” is unique due to the combination of the quinazolinone core, isoxazole ring, and nitro group. This unique structure may confer specific biological activities and chemical reactivity that distinguish it from other compounds.
Properties
CAS No. |
90059-42-0 |
|---|---|
Molecular Formula |
C18H12N4O4 |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
3-(3-methyl-1,2-oxazol-5-yl)-2-(4-nitrophenyl)quinazolin-4-one |
InChI |
InChI=1S/C18H12N4O4/c1-11-10-16(26-20-11)21-17(12-6-8-13(9-7-12)22(24)25)19-15-5-3-2-4-14(15)18(21)23/h2-10H,1H3 |
InChI Key |
ZCMCEGXIQZUSGF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=C1)N2C(=NC3=CC=CC=C3C2=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Methyloctahydro-2H-cyclohepta[b]furan-2-ol](/img/structure/B12916044.png)
![Furan-2-ylmethyl 4'-heptyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B12916046.png)
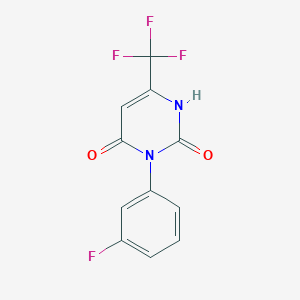

![Isoxazole, 3-methyl-4-nitro-5-[2-(1-pyrrolidinyl)ethyl]-](/img/structure/B12916083.png)
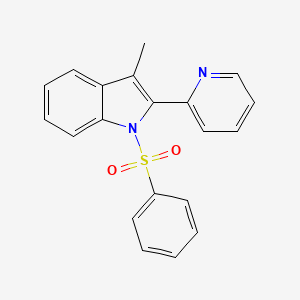
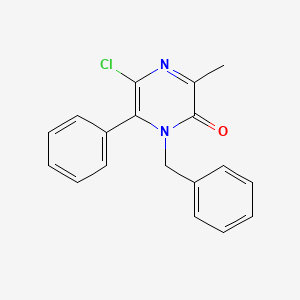
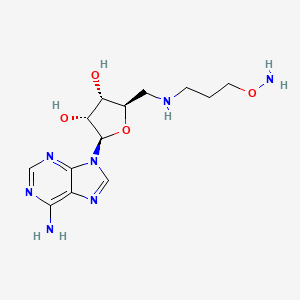
![3-methyl-2,6-diphenyl-3H-[1,2,4]triazolo[1,2-a]triazole-5,7-dione](/img/structure/B12916100.png)
![2,8-Dimethyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B12916103.png)
